molecular formula C23H24N2O4S B4973949 4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide

Cat. No. B4973949
M. Wt: 424.5 g/mol
InChI Key: VFJNTYMSALFWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMSB and has been synthesized using different methods. In

Scientific Research Applications

BMSB has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, BMSB has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BMSB has also been studied for its potential use as an antibacterial agent and as a treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of BMSB is not fully understood, but it has been suggested to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by BMSB leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMSB has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of gene expression. BMSB has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BMSB has several advantages for lab experiments, including its high purity and yield, low toxicity, and ease of synthesis. However, BMSB has some limitations, including its poor solubility in aqueous solutions and its instability under acidic conditions.

Future Directions

There are several future directions for the study of BMSB, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of BMSB and to investigate its potential use in combination with other drugs for cancer therapy.
Conclusion:
In conclusion, BMSB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMSB has been synthesized using different methods and has been studied for its potential use in medicinal chemistry, drug discovery, and materials science. The mechanism of action of BMSB is not fully understood, but it has been suggested to act by inhibiting the activity of HDACs. BMSB has several advantages for lab experiments, including its high purity and yield, low toxicity, and ease of synthesis. However, more studies are needed to fully understand the potential of BMSB as a therapeutic agent.

Synthesis Methods

BMSB can be synthesized using various methods, including the reaction of N-(4-methoxybenzyl)benzamide with benzyl(methylsulfonyl)amine in the presence of a base. This method has been reported to yield BMSB in high purity and yield. Other methods include the use of palladium-catalyzed coupling reactions, copper-catalyzed coupling reactions, and the use of phase-transfer catalysts.

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-22-14-8-18(9-15-22)16-24-23(26)20-10-12-21(13-11-20)25(30(2,27)28)17-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJNTYMSALFWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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